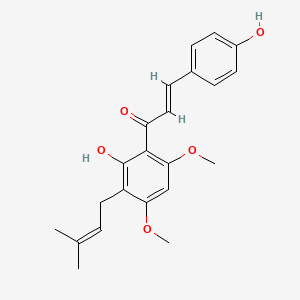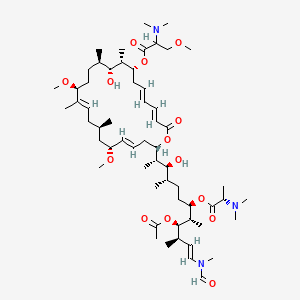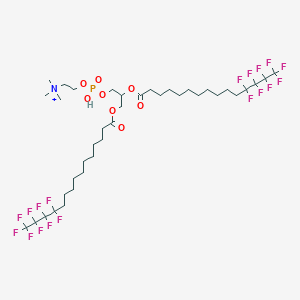
10-(Perfluorobutyl)decyl phosphatidylcholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(perfluorobutyl)decyl phosphatidylcholine is an organofluorine compound and a phosphatidylcholine(1+).
Scientific Research Applications
Interaction with Dipalmitoylphosphatidylcholine
Research has explored the mixing behavior of fluorocarbon alcohols like 10-(perfluorohexyl)-decanol with dipalmitoylphosphatidylcholine (DPPC). This study is significant for novel pulmonary drug delivery methods and other biomedical applications. It was found that fluorinated alcohols like 10-(perfluorohexyl)-decanol can mix with DPPC, affecting the phase transitions of DPPC bilayers. Such mixtures are partially miscible in biological mono- and bilayers, suggesting potential for biomedical applications (Lehmler & Bummer, 2005).
Involvement in Phospholipid Bilayers
Another study investigated the lateral distribution of pyrene-labeled phosphatidylcholine in different phosphatidylcholine bilayers. The research provided insights into excited-state fluorescence in phospholipid bilayers and the distribution of the probe within these bilayers. This study contributes to understanding the molecular behavior of phosphatidylcholines in bilayer environments (Hresko et al., 1986).
Synthesis of Unusual Macrocyclic and Bolaform Phosphatidylcholines
Research on the synthesis of unusual macrocyclic and bolaform phosphatidylcholines utilized 3-(4-methoxybenzyl)-sn-glycerol as a starting material. This study's implications lie in the potential creation of novel phosphatidylcholine molecules for various research and industrial applications (Hébert et al., 1992).
Interaction with Perfluorobutane Sulfonate
Research on the interaction between perfluorobutane sulfonate (PFBS) and model phosphatidylcholine lipid assemblies revealed that PFBS can disrupt different model lipid assemblies. This study suggests the potential toxicological impact of PFBS on human health and its interactions with lipid membranes (Oldham et al., 2012).
properties
Molecular Formula |
C38H59F18NO8P+ |
|---|---|
Molecular Weight |
1030.8 g/mol |
IUPAC Name |
2-[2,3-bis(12,12,13,13,14,14,15,15,15-nonafluoropentadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C38H58F18NO8P/c1-57(2,3)24-25-63-66(60,61)64-27-28(65-30(59)21-17-13-9-5-7-11-15-19-23-32(41,42)34(45,46)36(49,50)38(54,55)56)26-62-29(58)20-16-12-8-4-6-10-14-18-22-31(39,40)33(43,44)35(47,48)37(51,52)53/h28H,4-27H2,1-3H3/p+1 |
InChI Key |
IHPBOVQCHVYNKK-UHFFFAOYSA-O |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)(O)OCC(COC(=O)CCCCCCCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OC(=O)CCCCCCCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



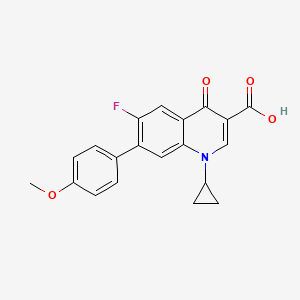
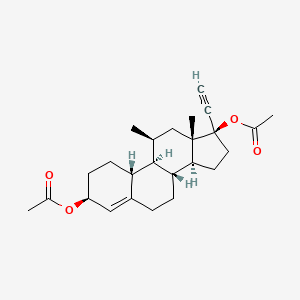

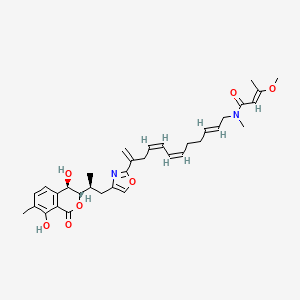
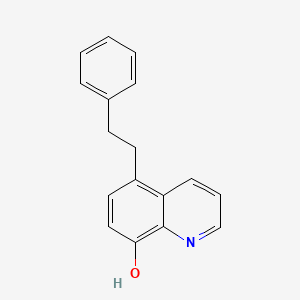
![(2S,3aS,6R,7aS)-6-hydroxy-1-[2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B1247368.png)
![7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-one](/img/structure/B1247369.png)
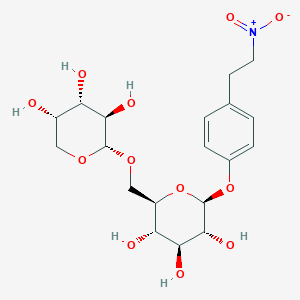
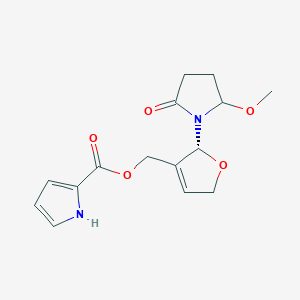
![sulfuric acid [(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1247373.png)

